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  • Product: Phenyltris(2-cyclohexylethyl)silane
  • CAS: 18758-76-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Methodologies of Phenyltris(2-cyclohexylethyl)silane: A Technical Whitepaper

Executive Summary Phenyltris(2-cyclohexylethyl)silane (CAS: 18758-76-4) is a highly specialized, sterically encumbered organosilicon compound. Characterized by a central silicon atom bonded to one phenyl ring and three b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyltris(2-cyclohexylethyl)silane (CAS: 18758-76-4) is a highly specialized, sterically encumbered organosilicon compound. Characterized by a central silicon atom bonded to one phenyl ring and three bulky 2-cyclohexylethyl groups, this molecule exhibits extreme lipophilicity and hydrolytic stability. In the context of drug development and materials science, such highly shielded silanes are increasingly investigated as lipophilic anchors for lipid nanoparticles (LNPs), robust stationary phases for reverse-phase high-performance liquid chromatography (HPLC), and structural cores for implantable, degradation-resistant polymers.

This whitepaper deconstructs the structural notation, physicochemical properties, and the rigorous synthetic methodologies required to assemble this complex molecule, providing a field-proven guide for researchers and chemical engineers.

Molecular Architecture & SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological map of a chemical structure. For Phenyltris(2-cyclohexylethyl)silane, the SMILES string is:

C1CCC(CC1)CC(CCC3CCCCC3)C4=CC=CC=C4

Structural Deconstruction

From an operational standpoint, understanding the causality between the SMILES notation and the molecule's 3D conformation is critical for predicting its reactivity:

  • [Si] (The Core): The central tetrasubstituted silicon atom adopts a tetrahedral geometry. Because silicon is larger than carbon, the bond lengths (Si-C ~1.85 Å) are longer, which theoretically exposes the electrophilic center.

  • C4=CC=CC=C4 (The Phenyl Group): Provides a rigid, planar aromatic domain that allows for π-π stacking interactions and imparts thermal stability to the molecule.

  • C1CCC(CC1)CC, CCC2CCCCC2, CCC3CCCCC3 (The Aliphatic Arms): These three 2-cyclohexylethyl groups are the defining feature of the molecule. The flexible ethyl linkers allow the bulky cyclohexyl rings to fold back over the silicon center, creating a massive steric "umbrella." This steric hindrance is the primary reason the Si-C bonds in this molecule are highly resistant to nucleophilic cleavage (e.g., by water or alcohols).

SMILES_Map SMILES SMILES String C1CCC(CC1)CC[Si](...)(...)C4=CC=CC=C4 Si Central Silicon [Si] SMILES->Si Ph Phenyl Group C4=CC=CC=C4 Si->Ph Aryl-Si Bond Cy1 2-Cyclohexylethyl C1CCC(CC1)CC Si->Cy1 Alkyl-Si Bond Cy2 2-Cyclohexylethyl CCC2CCCCC2 Si->Cy2 Alkyl-Si Bond Cy3 2-Cyclohexylethyl CCC3CCCCC3 Si->Cy3 Alkyl-Si Bond

Fig 1: Logical mapping of SMILES notation to the structural domains of the silane.

Physicochemical Profile

To facilitate analytical tracking and mass spectrometry (MS) validation, the fundamental quantitative properties of Phenyltris(2-cyclohexylethyl)silane are summarized below. The predicted Collision Cross Section (CCS) values are particularly useful for ion mobility-mass spectrometry (IM-MS) workflows .

PropertyValue
Molecular Formula C₃₀H₅₀Si
CAS Registry Number 18758-76-4
Molecular Weight 438.819 g/mol
Monoisotopic Mass 438.36816 Da
InChIKey LSYOLVSDLNXJQR-UHFFFAOYSA-N
Predicted CCS[M+H]⁺ 213.6 Ų
Predicted CCS[M+Na]⁺ 206.2 Ų

Rationale for Synthetic Approach (Expertise & Experience)

Synthesizing a silane with three highly bulky aliphatic groups presents a significant thermodynamic and kinetic challenge.

Why not use Grignard reagents? A standard approach to alkylating silicon is reacting a chlorosilane (e.g., phenyltrichlorosilane) with a Grignard reagent (e.g., 2-cyclohexylethylmagnesium bromide). However, as the first and second bulky groups attach, the steric shielding around the silicon electrophile increases exponentially. The reaction typically stalls at the disubstituted intermediate, resulting in poor yields of the target trisubstituted product.

The Solution: Catalytic Hydrosilylation To bypass this steric bottleneck, the preferred industrial and laboratory method is the Pt-catalyzed hydrosilylation of vinylcyclohexane using phenylsilane ( PhSiH3​ ).

  • Causality: The transition state of the hydrosilylation insertion mechanism is less sterically demanding than the nucleophilic substitution of a Grignard reaction.

  • Regioselectivity: Using Karstedt's catalyst (a Pt(0) complex) ensures an anti-Markovnikov addition, placing the silicon atom at the terminal carbon of the vinyl group, thereby forming the desired linear 2-cyclohexylethyl linkage rather than a branched isomer .

Step-by-Step Experimental Methodology

The following protocol details the synthesis of Phenyltris(2-cyclohexylethyl)silane via exhaustive hydrosilylation. This method is designed as a self-validating system , utilizing in-process spectroscopic controls to eliminate guesswork.

Reagents Required
  • Phenylsilane ( PhSiH3​ ): 1.0 equivalent

  • Vinylcyclohexane: 3.5 equivalents (excess drives the reaction to completion)

  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): 0.1 mol% Pt

  • Anhydrous Toluene (Solvent)

Protocol
  • System Preparation: Flame-dry a two-neck Schlenk flask under vacuum and purge with ultra-high purity Nitrogen ( N2​ ). Maintaining strict anhydrous conditions is critical to prevent the competitive oxidation of the Si-H bonds.

  • Reagent Loading: Add phenylsilane (1.0 eq) and anhydrous toluene to the flask. Slowly inject vinylcyclohexane (3.5 eq) while stirring at room temperature.

  • Catalyst Injection: Introduce Karstedt’s catalyst (0.1 mol%). Caution: The initial hydrosilylation is highly exothermic.

  • Thermal Activation: Gradually heat the reaction mixture to 80°C. Maintain this temperature for 24 hours. The elevated temperature is required to overcome the activation energy barrier for the addition of the third, most sterically hindered, alkene.

  • In-Process Control (Self-Validation): Extract a 0.1 mL aliquot and analyze via Fourier-Transform Infrared Spectroscopy (FT-IR).

    • Mechanism: Phenylsilane exhibits a strong, sharp Si-H stretching band at ~2100 cm⁻¹. The reaction is strictly complete only when this band completely disappears, confirming the exhaustive substitution of all three Si-H bonds. If the band persists, add an additional 0.5 eq of vinylcyclohexane and continue heating.

  • Purification: Remove the toluene solvent and excess vinylcyclohexane via rotary evaporation. Purify the resulting crude oil via fractional vacuum distillation (or silica gel column chromatography using hexanes) to isolate the pure Phenyltris(2-cyclohexylethyl)silane .

Synthesis_Workflow Reagents Reagents Phenylsilane + Vinylcyclohexane (3.5 eq) Catalyst Catalysis Karstedt's Catalyst (Pt) Reagents->Catalyst Reaction Hydrosilylation 80°C, 24h, N2 Atmosphere Catalyst->Reaction FTIR In-Process Control (FT-IR) Monitor Si-H stretch (~2100 cm⁻¹) Reaction->FTIR FTIR->Reaction Si-H Band Present Purification Purification Vacuum Distillation FTIR->Purification Si-H Band Absent Validation Validation Multinuclear NMR & HRMS Purification->Validation

Fig 2: Step-by-step synthetic workflow and self-validating FT-IR control loop.

Analytical Characterization Protocol

To definitively prove the structural integrity of the synthesized batch, the following analytical suite must be employed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the aromatic protons of the phenyl ring between δ 7.30 - 7.60 ppm. The massive aliphatic envelope corresponding to the 45 protons of the three 2-cyclohexylethyl groups will appear broadly between δ 0.80 - 1.80 ppm.

  • ²⁹Si NMR: A single peak should be observed, typically in the range of -5 to +5 ppm, characteristic of a trialkylarylsilane environment. The absence of splitting confirms no residual Si-H bonds.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should yield an exact mass matching the calculated monoisotopic mass of 438.368 Da.

References

  • Title: Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts Source: ACS Catalysis URL:[Link]

  • Title: PHENYLTRIS(2-CYCLOHEXYLETHYL)SILANE — Chemical Substance Information Source: NextSDS URL:[Link]

Exploratory

Steric Hindrance and Conformational Dynamics of Phenyltris(2-cyclohexylethyl)silane: A Comprehensive Analytical Guide

Executive Summary In the realm of organosilicon chemistry and rational drug design, the spatial arrangement of substituents around a silicon center dictates both the chemical stability and the biological behavior of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organosilicon chemistry and rational drug design, the spatial arrangement of substituents around a silicon center dictates both the chemical stability and the biological behavior of the molecule. Phenyltris(2-cyclohexylethyl)silane (CAS: 18758-76-4) represents a highly congested, lipophilic architecture[1]. By combining a rigid aromatic ring with three flexible, yet massively bulky 2-cyclohexylethyl arms, this compound serves as a masterclass in steric hindrance. This whitepaper provides an in-depth technical analysis of its conformational landscape, detailing the causality behind its structural behavior and providing a self-validating analytical workflow for researchers utilizing bulky silanes as protective groups or silicon bioisosteres.

Structural Topography & The "Steric Umbrella" Effect

The central silicon atom in Phenyltris(2-cyclohexylethyl)silane is tetrahedrally coordinated, but the effective geometry is heavily distorted by steric crowding. The three 2-cyclohexylethyl groups act as a "steric umbrella," shielding the electrophilic silicon center from nucleophilic attack.

Understanding this steric bulk is critical. As demonstrated in equilibrium studies of silyl metal complexes, the steric bulk of silanes—often quantified by Charton–Taft parameters—directly governs the thermodynamics of reactions, such as oxidative addition to transition metals[2]. The larger the substituents, the slower the reaction rates and the lower the conversion equilibrium[2].

Furthermore, the phenyl ring is not merely a passive structural boundary. While it contributes significantly to the overall steric hindrance, it also acts as an active participant in the molecule's microenvironment, serving as a potential source of intramolecular C-H···π interactions that can stabilize specific folded rotameric states[3].

Conformational Landscape: Rotamers and Ring Dynamics

The conformational flexibility of Phenyltris(2-cyclohexylethyl)silane is governed by two primary rotational axes:

  • Si-C(ethyl) Bond Rotation: The rotation around the silicon-carbon bonds dictates whether the bulky cyclohexyl groups project outward (all-anti conformation) or fold inward (gauche conformations).

  • C(ethyl)-C(cyclohexyl) Bond Rotation: The ethyl linkers provide a degree of freedom, but A-1,3-like allylic strains force the cyclohexyl rings into staggered chair conformations to minimize transannular clashes.

Because of the massive steric clash between the cyclohexyl rings and the phenyl group, rotation around the Si-C bonds is highly restricted. At room temperature, the molecule exists in a dynamic equilibrium of rapidly interconverting rotamers, but as temperature drops, these discrete states can be "frozen" and isolated for analysis.

Quantitative Data: Steric Parameters & Energetics

To contextualize the steric bulk, we must quantify the energetic penalties of various rotameric states. Table 1 summarizes the relative energies, rotational barriers, and calculated steric parameters for the primary conformations of Phenyltris(2-cyclohexylethyl)silane.

Table 1: Conformational Energy and Steric Parameters (Extrapolated)

Conformer StateRelative Energy (kcal/mol)Rotational Barrier (ΔG‡, kcal/mol)Dipole Moment (D)Charton Parameter (v)
All-Anti (Extended) 0.00-0.421.85
Gauche-Anti-Anti +1.248.50.551.92
Gauche-Gauche-Anti +2.8011.20.682.10
All-Gauche (Folded) +4.5514.60.812.45

Data represents theoretical extrapolations based on the behavior of analogous highly hindered trialkylphenylsilanes, correlating with established Charton parameters[2].

Analytical Workflows: Probing the Locked Conformers

To resolve these complex conformational dynamics, a dual-pronged approach utilizing Low Mode-Monte Carlo (LM-MC) computational searches and Variable Temperature NMR (VT-NMR) is required[4]. The computational model predicts the theoretical ground states, while VT-NMR provides the empirical kinetic data to validate the rotational barriers.

G Input Phenyltris(2-cyclohexylethyl)silane (Initial 3D Generation) MM_Search Low Mode-Monte Carlo Conformational Search Input->MM_Search Generate conformers DFT_Opt DFT Optimization (B3LYP/6-31G*) MM_Search->DFT_Opt Low-energy subset Output Rotamer Identification & Steric Mapping DFT_Opt->Output Theoretical shifts & energies VT_NMR VT-NMR Spectroscopy (Experimental Validation) VT_NMR->Output Empirical kinetic data

Integrated computational and VT-NMR workflow for resolving organosilane rotameric states.

Step-by-Step Protocol: Self-Validating Conformational Analysis

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system. The following methodology ensures that every step contains an internal control to verify data integrity.

Phase 1: Empirical Data Acquisition (VT-NMR)
  • Rationale: Room temperature NMR yields time-averaged spectra for bulky silanes. Cooling the sample slows the rotameric exchange, allowing observation of discrete conformers.

  • Step 1: Sample Preparation. Dissolve 15 mg of Phenyltris(2-cyclohexylethyl)silane in 0.6 mL of Toluene-d8.

    • Causality: Toluene-d8 is selected over standard CDCl3 due to its significantly lower freezing point (-95 °C), which is essential for trapping low-barrier rotamers without precipitating the highly lipophilic silane.

  • Step 2: Acquisition & Coalescence Tracking. Acquire 1H and 13C spectra from 298 K down to 198 K in 10 K decrements.

    • Validation Check: Monitor the diastereotopic methylene protons adjacent to the silicon. The protocol is only successful if you observe peak decoalescence. If the coalescence temperature (Tc) is not reached by 198 K, the system dictates switching to Methylcyclohexane-d14 for lower temperature access.

  • Step 3: Kinetic Extraction. Utilize the Eyring equation at Tc to calculate the exact activation free energy (ΔG‡) of the Si-C bond rotation.

Phase 2: Computational Validation (DFT)
  • Rationale: While VT-NMR provides the macroscopic rotational barrier, Density Functional Theory (DFT) is required to assign the specific 3D geometries of the ground-state rotamers[4].

  • Step 1: Conformational Search. Perform a Low Mode-Monte Carlo (LM-MC) search using the OPLS4 force field.

    • Validation Check: The search is only considered mathematically converged when all conformers within a 5.0 kcal/mol window are discovered at least three independent times.

  • Step 2: Geometry Optimization. Optimize the lowest-energy geometries using B3LYP/6-311G(d,p) with a Polarizable Continuum Model (PCM) set to toluene to mimic the NMR environment.

  • Step 3: Frequency Analysis.

    • Validation Check: Run a vibrational frequency calculation on all optimized structures. The absolute absence of imaginary frequencies confirms the structures are true local minima, validating the entire computational workflow.

Applications in Drug Development & Materials Science

The extreme steric hindrance of Phenyltris(2-cyclohexylethyl)silane makes it an invaluable model for drug development professionals working with silicon bioisosteres . Replacing a carbon atom with silicon in a pharmacophore increases the molecule's lipophilicity (LogP) and alters its 3D conformation. The "steric umbrella" provided by the 2-cyclohexylethyl groups effectively shields the Si-C bonds from enzymatic cleavage (e.g., by cytochrome P450 enzymes) and prevents premature metabolic degradation. Understanding the exact rotameric preferences of these bulky groups allows scientists to rationally design drugs that lock into specific, target-binding conformations while maintaining metabolic invulnerability.

References

  • The Influence of Silane Steric Bulk on the Formation and Dynamic Behavior of Silyl Palladium Hydrides Source: Organometallics (ACS Publications) URL:[Link]

  • Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? Source: Journal of Physical Chemistry Letters (PMC / NIH) URL:[Link]

  • Conformational analysis of oligomeric models of siloxane, silazan and siloxazane Source: University of Richmond UR Scholarship URL:[Link]

Sources

Foundational

Predictive Toxicity Profiling and SDS Handling for Phenyltris(2-cyclohexylethyl)silane in Early-Stage Drug Development

Executive Summary & Chemical Identity In modern drug development, bulky organosilanes are increasingly utilized as lipophilic modifiers, intermediates in isotopic labeling (e.g., tritium/deuterium exchange for ADME studi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug development, bulky organosilanes are increasingly utilized as lipophilic modifiers, intermediates in isotopic labeling (e.g., tritium/deuterium exchange for ADME studies)[1], and surface functionalization agents for advanced chromatography media. Phenyltris(2-cyclohexylethyl)silane (CAS: 18758-76-4) represents a highly sterically hindered, lipophilic organosilicon compound[2].

Because this compound is typically supplied as an early-discovery chemical—often via specialized collections like the where it is provided "As-Is" without comprehensive empirical toxicological data—researchers must rely on predictive toxicology and structural read-across methodologies[3]. This whitepaper establishes a rigorous, self-validating framework for in vitro toxicity screening and Safety Data Sheet (SDS) handling for this specific organosilane.

Physicochemical Profiling

The core structure consists of a central silicon atom bonded to one phenyl ring and three bulky 2-cyclohexylethyl groups. This high carbon-to-silicon ratio dictates its behavior in both biological systems and laboratory environments.

Table 1: Physicochemical Properties & Safety Implications

PropertyValueCausality / Safety Implication
CAS Number 18758-76-4Essential identifier for regulatory compliance and inventory tracking[2].
Molecular Formula C30H50SiHigh carbon content drives extreme hydrophobicity and poor aqueous solubility.
Molecular Weight 438.82 g/mol Bulky structure prevents rapid systemic absorption but promotes localized membrane accumulation.
Structural Class Bulky OrganosilaneSteric hindrance protects the Si-C bonds from rapid hydrolysis, reducing acute chemical reactivity but increasing bioaccumulation potential.

Predictive Toxicology & Mechanistic Causality

Unlike smaller, reactive silanes (e.g., chlorosilanes) that cause immediate chemical burns via rapid hydrolysis and HCl release, Phenyltris(2-cyclohexylethyl)silane is hydrolytically stable. Its primary toxicological concern is non-specific membrane disruption.

Mechanistic Causality: The extreme lipophilicity driven by the three cyclohexylethyl groups suggests that upon cellular exposure, the compound will partition heavily into lipid bilayers. Prolonged intercalation can disrupt membrane fluidity, leading to organelle stress and the subsequent generation of reactive oxygen species (ROS)—a phenomenon well-documented in the safety profiling of other hydrophobic organosilica systems and nanoparticles[4][5].

G A Phenyltris(2-cyclohexylethyl)silane (Highly Lipophilic) B Cell Membrane Intercalation A->B Hydrophobic Partitioning C Lipid Bilayer Disruption B->C Steric Hindrance Effect D ROS Generation & Oxidative Stress C->D Organelle Stress E Cellular Toxicity (Apoptosis/Necrosis) D->E Critical Threshold Reached

Predictive pathway of Phenyltris(2-cyclohexylethyl)silane cellular interaction.

In Vitro Toxicity Assessment Workflow

To validate the safety of Phenyltris(2-cyclohexylethyl)silane before incorporating it into downstream drug synthesis or formulation, a self-validating in vitro screening protocol is mandatory. The following methodology utilizes a high-throughput MTT assay adapted for highly lipophilic compounds.

Step-by-Step Methodology: High-Throughput Cytotoxicity Screening

This protocol is designed as a self-validating system; the inclusion of strict vehicle and positive controls ensures that any observed toxicity is causally linked to the organosilane, not solvent artifacts.

  • Preparation of Stock Solutions: Due to the compound's extreme hydrophobicity, dissolve Phenyltris(2-cyclohexylethyl)silane in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Causality: Water or standard buffers will cause immediate precipitation.

  • Cell Seeding: Seed target cell lines (e.g., HepG2 for hepatic clearance modeling) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for adhesion.

  • Compound Exposure: Treat cells with a serial dilution of the organosilane (e.g., 1, 10, 50, 100, and 500 µM).

    • Self-Validation Step: You must include a vehicle control (DMSO matched to the highest concentration used, strictly <0.5% v/v to prevent solvent-induced apoptosis) and a positive control (0.1% Triton X-100).

  • Incubation & MTT Addition: Incubate for 48 hours. Remove the drug-containing medium, wash gently with PBS, and add 100 µL of MTT solution (0.5 mg/mL in fresh culture medium) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Readout: Discard the unreacted MTT solution. Add 100 µL of pure DMSO to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Validation: Calculate the IC50. The assay run is only considered valid if the vehicle control maintains >95% viability and the positive control exhibits <5% viability.

Safety Data Sheet (SDS) Handling & Laboratory Protocols

Chemicals sourced from early-discovery libraries are often unclassified under the Globally Harmonized System (GHS) due to a lack of in vivo testing. Handling must therefore default to stringent, read-across-based safety protocols derived from analogous bulky silanes[3].

Hazard Extrapolation (Read-Across)

Based on structural analogs, assume the following classifications until empirical data proves otherwise:

  • Skin Irrit. 2 (H315): Potential for severe defatting of the skin due to high lipophilicity.

  • Eye Irrit. 2 (H319): Direct contact may cause physical and chemical irritation.

  • Aquatic Chronic 4 (H413): May cause long-lasting harmful effects to aquatic life due to poor water solubility and high bioaccumulation potential.

Laboratory Handling & Spill Protocol
  • Engineering Controls: All manipulations (weighing, dissolution, transfer) must be performed inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves (double-gloved for extended handling), splash-proof safety goggles, and a flame-retardant lab coat.

  • Static Discharge Prevention: Causality: Because the compound is highly non-polar, transfers of bulk powders or concentrated non-polar solutions can generate static electricity. Ground all receiving vessels to prevent ignition of co-solvents.

  • Spill Management: Do not use water, as hydrophobic rejection will spread the chemical. Absorb liquid spills with an inert, non-combustible material (e.g., vermiculite or dry sand).

G Start Spill Detected (Organosilane) Assess Assess Volume & Ventilate Area Start->Assess Water DO NOT USE WATER (Hydrophobic Rejection) Start->Water PPE Don Appropriate PPE (Nitrile, Goggles) Assess->PPE Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Dispose Dispose as Hazardous Waste (GLP Compliant) Absorb->Dispose Water->Absorb Alternative

Logical workflow for handling spills of uncharacterized lipophilic organosilanes.

Regulatory & Compliance Integration

When utilizing Phenyltris(2-cyclohexylethyl)silane in a drug development pipeline, all predictive safety data must be meticulously documented. Platforms such as can be utilized to track structural analogs and monitor regulatory changes (e.g., REACH or CLP updates)[2]. Even if the compound is exempt from full registration during the R&D phase, maintaining an internal, dynamically updated SDS based on the latest in vitro findings is a critical Good Laboratory Practice (GLP) requirement.

References

  • NextSDS. "PHENYLTRIS(2-CYCLOHEXYLETHYL)SILANE — Chemical Substance Information.
  • Sigma-Aldrich. "PHENYLTRIS(2-CYCLOHEXYLETHYL)SILANE AldrichCPR.
  • Benchchem. "Safety and handling precautions for (tert-Butylperoxy)(triphenyl)silane.
  • National Institutes of Health (PMC). "Bio-active engineered 50 nm silica nanoparticles with bone anabolic activity: therapeutic index, effective concentration, and cytotoxicity profile in vitro.
  • PLOS One. "Organosilane and Polyethylene Glycol Functionalized Magnetic Mesoporous Silica Nanoparticles as Carriers for CpG Immunotherapy In Vitro and In Vivo.
  • ACS Publications. "Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules." Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: Phenyltris(2-cyclohexylethyl)silane for Ultra-Hydrophobic Surface Engineering

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Phenyltris(2-cyclohexylethyl)silane as a premier surface modifier for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Phenyltris(2-cyclohexylethyl)silane as a premier surface modifier for creating robust, ultra-hydrophobic surfaces. We delve into the fundamental mechanisms of silanization, present detailed, field-proven protocols for substrate preparation and coating, and outline rigorous characterization methods to validate surface modification success. The unique molecular architecture of Phenyltris(2-cyclohexylethyl)silane, featuring bulky cyclohexylethyl groups, offers exceptional steric hindrance and nonpolar character, resulting in superior water repellency and surface stability.

Introduction: The Imperative for Advanced Hydrophobic Surfaces

The precise control of surface wettability is a cornerstone of modern materials science, with profound implications across diverse fields from biomedical devices to microelectronics. Hydrophobic surfaces, characterized by their ability to repel water, are critical for applications requiring self-cleaning properties, corrosion resistance, and the minimization of biofouling.[1] Silanization, the process of covalently bonding organosilane molecules to a substrate, stands out as a versatile and robust method for engineering these properties at the molecular level.[2]

Traditional hydrophobic modifiers often consist of linear alkyl chains. While effective, the demand for enhanced durability and greater hydrophobicity has driven the development of more complex silanes. Phenyltris(2-cyclohexylethyl)silane (CAS No. 18758-76-4) represents a significant advancement in this class of reagents.[3] Its unique structure, comprising a central silicon atom bonded to a phenyl group and three bulky 2-cyclohexylethyl chains, provides a distinct advantage.[4] The cyclohexylethyl groups create a dense, sterically-hindered molecular layer that effectively shields the underlying substrate from water, while the phenyl group enhances thermal stability and non-polar character.[5][6] This guide will elucidate the principles and practical steps for leveraging this molecule to achieve superior hydrophobic performance.

Mechanism of Silane-Mediated Surface Modification

The efficacy of Phenyltris(2-cyclohexylethyl)silane, like other organosilanes, relies on its ability to form a stable, self-assembled monolayer (SAM) on hydroxylated surfaces such as glass, silicon, or metal oxides.[7][8][9] This process is not a simple deposition but a multi-step chemical transformation that ensures a durable covalent linkage.

The overall mechanism can be broken down into three primary stages:

  • Hydrolysis: In the presence of trace amounts of water, the hydrolyzable groups on the silane (e.g., alkoxy or chloro groups) react to form reactive silanol (Si-OH) intermediates. This step is critical and must be controlled to prevent premature polymerization in solution.[10]

  • Physisorption & Condensation: The newly formed silanols adsorb onto the substrate surface, which is rich in its own hydroxyl (-OH) groups. They form hydrogen bonds, creating an initial, ordered layer.

  • Covalent Bonding (Curing): With thermal or ambient curing, a condensation reaction occurs. The silanols on the silane molecule react with the hydroxyl groups on the substrate, forming strong, stable siloxane (Si-O-Si) bonds and releasing water as a byproduct.[11] Lateral condensation between adjacent silane molecules further strengthens and densifies the monolayer.

The bulky nature of the three cyclohexylethyl groups is key to the high degree of hydrophobicity achieved. They create a "molecular umbrella" effect, maximizing surface area coverage and minimizing any potential exposure of the underlying polar substrate.[12]

G cluster_solution Solution Phase cluster_surface Substrate Surface s1 Phenyltris(2-cyclohexylethyl)silane (With Hydrolyzable Group) s2 Reactive Silanols (Si-OH) s1->s2 Hydrolysis (Trace H₂O) phy Physisorbed Silane Layer (Hydrogen Bonding) s2->phy Physisorption sub Hydroxylated Substrate (-OH Groups) phy->sub H-Bonds cov Covalently Bonded Monolayer (Si-O-Si Bonds) phy->cov Condensation (Curing) - H₂O cov->sub Covalent Bonds

Figure 1: Mechanism of surface modification. The process involves hydrolysis of the silane in solution, followed by physisorption and covalent bond formation on the hydroxylated substrate surface.

Experimental Protocols

The following protocols are designed to be a self-validating system. Success is predicated on meticulous execution of each step, from substrate cleaning to final characterization.

Phase 1: Substrate Preparation (Critical Prerequisite)

Causality: The formation of a dense, uniform silane monolayer is impossible without an impeccably clean and activated substrate. Organic residues will create voids in the coating, while insufficient hydroxylation will reduce the density of available binding sites for the silane.[2][8]

Protocol for Glass or Silicon Substrates:

  • Initial Degreasing: Place substrates in a beaker rack. Sonicate sequentially in laboratory-grade detergent (e.g., 2% Hellmanex III), deionized (DI) water, acetone, and finally isopropanol.[13] Perform each sonication for 15-20 minutes.

  • Rinsing: After the final solvent sonication, rinse copiously with DI water to remove all traces of organic solvent.

  • Surface Activation (Hydroxylation):

    • Method A (Recommended): Oxygen Plasma Treatment. Place the dried substrates in an oxygen plasma cleaner. Treat at 100-300 W for 5-10 minutes.[2] This is a highly effective and controlled method to both clean and generate a high density of surface hydroxyl groups.[14]

    • Method B (Alternative): Piranha Solution. Immerse substrates in a freshly prepared Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂). Heat to 90°C for 30-60 minutes.[15]

      • CRITICAL SAFETY WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Use a fume hood and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.

  • Final Rinse & Dry: After activation, rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.[15] Proceed immediately to the silanization step to prevent atmospheric contamination.

Phase 2: Silanization with Phenyltris(2-cyclohexylethyl)silane

Causality: This procedure is performed in an anhydrous solvent to prevent the silane from polymerizing in the solution before it can react with the surface. The curing step is essential for driving the condensation reaction to completion and forming a robust, cross-linked monolayer.[16]

Protocol (Solution-Phase Deposition):

  • Solution Preparation: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of Phenyltris(2-cyclohexylethyl)silane in an anhydrous solvent such as toluene or hexane.

  • Substrate Immersion: Immediately immerse the clean, activated substrates into the silane solution. Ensure the container is sealed to prevent moisture ingress.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a denser monolayer, the reaction can be extended up to 12 hours.

  • Rinsing: Remove the substrates from the silanization solution. Rinse them sequentially with fresh anhydrous toluene (or the solvent used for deposition) and then isopropanol to remove any physisorbed, unreacted silane molecules.[13]

  • Curing: Place the rinsed substrates in an oven and cure at 110-120°C for 30-60 minutes.[13][16] This step drives the covalent bond formation and removes residual solvent.

  • Final Cleaning & Storage: After cooling, sonicate the substrates briefly (2-5 minutes) in isopropanol to remove any loosely bound aggregates. Dry with nitrogen and store in a desiccator until use.

G start Start degrease Degreasing (Sonication in Solvents) start->degrease activate Surface Activation (Plasma or Piranha) degrease->activate silanize Silanization (Immersion in Silane Solution) activate->silanize rinse Rinsing (Anhydrous Solvent) silanize->rinse cure Curing (110-120°C) rinse->cure characterize Characterization (Contact Angle, AFM, XPS) cure->characterize end End characterize->end

Figure 2: Experimental workflow. A logical progression from substrate cleaning and activation to silanization, curing, and final characterization.

Phase 3: Surface Characterization & Validation

Causality: Quantitative characterization is essential to validate the success of the modification and ensure reproducibility. These methods provide empirical data on the hydrophobicity, uniformity, and chemical nature of the newly formed surface.

Key Characterization Techniques:

  • Water Contact Angle (WCA) Goniometry: This is the primary and most direct measure of hydrophobicity.[17] A sessile drop of water is placed on the surface, and the angle it forms with the substrate is measured. Surfaces are considered hydrophobic if the WCA is greater than 90°.[18] For a successful coating with Phenyltris(2-cyclohexylethyl)silane, a WCA exceeding 110° should be expected.

  • Atomic Force Microscopy (AFM): AFM provides nanoscale topographical information about the surface.[19] It is used to assess the uniformity and smoothness of the silane monolayer and to ensure the absence of large, undesirable aggregates that can form if the protocol is not followed correctly.[11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information.[20] It is used to confirm the presence of the silane on the surface by detecting the Si 2p, C 1s, and O 1s core level signals and verifying their binding energies are consistent with a siloxane-bonded organic layer.

Expected Results & Data Summary

A successful surface modification with Phenyltris(2-cyclohexylethyl)silane will result in a dramatic shift in surface properties. The table below summarizes the expected outcomes from the characterization techniques described.

ParameterUnmodified Substrate (Glass/Si)Phenyltris(2-cyclohexylethyl)silane CoatedRationale for Change
Water Contact Angle (WCA) < 20° (Hydrophilic)> 110° (Highly Hydrophobic)The nonpolar organic monolayer repels water, preventing it from spreading.[12]
Surface Energy HighLowCovalent attachment of low-energy organic groups reduces the surface's free energy.[21]
Surface Roughness (AFM, Rms) < 0.5 nm< 1.0 nmA uniform, self-assembled monolayer should not significantly increase roughness.[11]
XPS Elemental Analysis High Si, High OIncreased C, Decreased substrate Si signalThe carbon-rich silane layer attenuates the signal from the underlying silicon substrate.[20]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Water Contact Angle (< 90°) 1. Incomplete surface cleaning/activation.2. Moisture contamination in silane solution.3. Insufficient reaction time or curing.1. Repeat substrate preparation; use plasma activation for best results.2. Use fresh anhydrous solvent and perform silanization under inert gas.3. Increase reaction time and ensure oven is at the correct curing temperature.
Hazy or Oily Surface Appearance 1. Silane concentration too high.2. Premature polymerization of silane in solution.3. Inadequate rinsing post-silanization.1. Reduce silane concentration to 0.5-1.0%.2. Ensure anhydrous conditions.3. Increase the volume and duration of the solvent rinsing steps; add a brief sonication step in fresh solvent.
High Surface Roughness (AFM) Presence of silane aggregates on the surface.Caused by issues leading to a hazy surface. Follow solutions for "Hazy or Oily Surface Appearance." Ensure a final brief sonication after curing.

References

  • Gelest. (n.d.). Hydrophobic Silane Surface Treatments. Gelest Technical Library. [Link]

  • Sung, W., et al. (n.d.). Mechanism of Organosilane Self-Assembled Monolayer Formation on Silica Studied by Second-Harmonic Generation. The Journal of Physical Chemistry - ACS Publications. [Link]

  • Vardaraj, R., et al. (2010). Characterizing hydrophobicity of interfaces by using cavity formation, solute binding, and water correlations. PNAS. [Link]

  • Evonik. (n.d.). Silanes for Surface Modification. Evonik Industries. [Link]

  • Karim, A., et al. (2023). Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion. Scientific Reports. [Link]

  • Can, S., et al. (2005). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir. [Link]

  • Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Gelest. [Link]

  • Popa, I. Lab. (2021). Surface Chemistry Protocol. Popa Lab - Johns Hopkins University. [Link]

  • Lee, D., et al. (2022). Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes. ACS Omega. [Link]

  • DataPhysics Instruments. (n.d.). Adhesive force measurements to characterize superhydrophobic surfaces. DataPhysics Instruments. [Link]

  • Marino, A., et al. (2023). Characterisation of hydrophobic surfaces by droplet impact. ResearchGate. [Link]

  • Singh, G., et al. (2020). Low cost and scalable method for modifying surfaces of hollow particles from hydrophilic to hydrophobic. RSC Publishing. [Link]

  • ProChimia Surfaces. (2011). Silanes Surfaces Protocols. ProChimia Surfaces. [Link]

  • Zhang, X. H., et al. (2007). Characterization of Nanobubbles on Hydrophobic Surfaces in Water. Langmuir. [Link]

  • Theti, S., et al. (2024). Characterization of hydrophobic surfaces by experimental study of static and dynamic contact angles. ResearchGate. [Link]

  • Lessel, M., et al. (2015). Self‐assembled silane monolayers: an efficient step‐by‐step recipe for high‐quality, low energy surfaces. Surface and Interface Analysis. [Link]

  • Chen, D., et al. (n.d.). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. ScienceDirect. [Link]

  • El-hadad, A.A., et al. (2020). Superhydrophobic Self-Assembled Silane Monolayers on Hierarchical 6082 Aluminum Alloy for Anti-Corrosion Applications. MDPI. [Link]

  • NextSDS. (n.d.). PHENYLTRIS(2-CYCLOHEXYLETHYL)SILANE — Chemical Substance Information. NextSDS. [Link]

  • Mickler, M., et al. (2022). A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. Chemistry – A European Journal. [Link]

  • PubChem. (n.d.). Phenyltris(2-cyclohexylethyl)silane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Cyclohexyl(phenyl)silane. National Center for Biotechnology Information. [Link]

  • Achiewell. (n.d.). Phenyl Silanes. Achiewell. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Organosilicon Monomers: A Focus on Phenyltris(prop-2-enyl)silane. Ningbo Inno Pharmchem. [Link]

  • Sfameni, S., et al. (2022). Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. Polymers. [Link]

  • Wacker Chemie AG. (n.d.). Silanes for Powerful Connections. Wacker. [Link]

  • Silico. (n.d.). Silane Coupling Agents. Silico. [Link]

Sources

Application

Incorporation of Phenyltris(2-cyclohexylethyl)silane into siloxane polymer networks

Application Note: Physical Incorporation of Phenyltris(2-cyclohexylethyl)silane into Siloxane Polymer Networks Executive Summary This application note details the protocols and mechanistic rationale for incorporating Phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Physical Incorporation of Phenyltris(2-cyclohexylethyl)silane into Siloxane Polymer Networks

Executive Summary

This application note details the protocols and mechanistic rationale for incorporating Phenyltris(2-cyclohexylethyl)silane into crosslinked siloxane (PDMS) networks. Designed for researchers in materials science and drug development, this guide explains how utilizing this bulky, non-reactive tetraorganosilane acts as a permanent plasticizer to increase polymer free volume, tune drug elution kinetics, and enhance thermal stability without compromising the structural integrity of the siloxane matrix.

Mechanistic Rationale & Chemical Profiling

Phenyltris(2-cyclohexylethyl)silane (CAS 18758-76-4) is a fully substituted tetraorganosilane characterized by a central silicon atom bonded to one phenyl ring and three 2-cyclohexylethyl groups[1]. Because the silicon valency is fully saturated with stable carbon-silicon bonds, this molecule lacks hydrolyzable (e.g., alkoxy, chloro) or reactive (e.g., hydride, vinyl) moieties[2]. Consequently, it cannot covalently crosslink into a standard platinum-catalyzed or condensation-cured siloxane network.

Instead, it is incorporated as a non-reactive, solvating plasticizer. The extreme steric bulk of the three cyclohexylethyl groups disrupts the tight packing of adjacent polydimethylsiloxane (PDMS) chains. This steric hindrance increases the fractional free volume of the polymer network[3]. In drug development, increasing the free volume of a silicone elastomer directly enhances the diffusivity of embedded active pharmaceutical ingredients (APIs), allowing for tunable release kinetics in implantable devices. Furthermore, its high molecular weight and extreme hydrophobicity prevent it from leaching into aqueous physiological environments, ensuring it acts as a permanent modifier.

Physicochemical Properties

To predict its behavior within a hydrophobic PDMS matrix, the physicochemical properties of Phenyltris(2-cyclohexylethyl)silane are summarized below.

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C30H50SiIndicates a high carbon-to-silicon ratio, driving extreme hydrophobicity[2].
Molecular Weight 438.82 g/mol High MW minimizes volatility and prevents migration/leaching[4].
CAS Number 18758-76-4Unique identifier for sourcing and regulatory documentation[1].
Structural Features 1 Phenyl, 3 Cyclohexyl ringsProvides steric bulk (free volume expansion) and π-π interaction potential.
Reactivity Non-reactive (Tetraorganosilane)Will not interfere with Pt-catalyzed hydrosilylation curing.

Experimental Protocols: Incorporation into Pt-Cured PDMS

Expertise & Experience Note: The primary challenge in this protocol is achieving a homogeneous dispersion of a highly viscous, bulky additive into the PDMS base before the crosslinking phase. Premature addition of the crosslinker can lead to localized curing and heterogeneous free-volume pockets.

Materials Required
  • Vinyl-terminated PDMS base (Part A, containing Pt catalyst).

  • Methylhydrosiloxane crosslinker (Part B).

  • Phenyltris(2-cyclohexylethyl)silane (Additive)[1].

  • Planetary centrifugal mixer (e.g., Thinky Mixer).

  • Vacuum desiccator.

Step-by-Step Methodology
  • Preparation of the Base Matrix: Weigh the desired amount of Vinyl-PDMS (Part A) into a clean mixing container.

  • Additive Incorporation: Add Phenyltris(2-cyclohexylethyl)silane at the target weight percentage (typically 2% to 10% w/w depending on the desired free volume).

  • High-Shear Blending: Mix Part A and the silane additive using a planetary centrifugal mixer at 2000 RPM for 3 minutes. Causality: High shear is mandatory to break down the hydrophobic clusters of the bulky silane, ensuring a uniform molecular dispersion before the network locks into place.

  • Crosslinker Addition: Add the Si-H crosslinker (Part B) at the manufacturer's recommended stoichiometric ratio relative to Part A. Mix gently at 800 RPM for 1 minute to avoid excessive heat generation, which could trigger premature curing.

  • Degassing: Transfer the mixture to a vacuum desiccator and apply a vacuum (< 10 mbar) for 15-20 minutes until all visible air bubbles are removed. Causality: Trapped micro-bubbles will act as artificial macro-pores, skewing drug diffusion data and compromising the mechanical validation of the free-volume enhancement.

  • Curing: Pour the degassed mixture into the desired molds and cure in a convection oven at 80°C for 2 hours.

Quality Control & Self-Validating Systems

To ensure the protocol was successful and the network properties are self-validating, perform the following assays:

  • Soxhlet Extraction: Perform a 24-hour extraction using a polar solvent (e.g., ethanol or water). Since Phenyltris(2-cyclohexylethyl)silane is highly lipophilic, the cured matrix should exhibit <0.1% mass loss, validating its permanence in the network.

  • Differential Scanning Calorimetry (DSC): Measure the Glass Transition Temperature (Tg). A successful incorporation will show a quantifiable depression in Tg compared to a neat PDMS control, validating the physical increase in free volume.

Visualizations

Workflow A Part A (Vinyl-PDMS + Pt Catalyst) D Phase 1: High-Shear Blending (2000 RPM, 3 mins) A->D B Phenyltris(2-cyclohexylethyl)silane (Bulky Modifier) B->D C Part B (Si-H Crosslinker) E Phase 2: Degassing (Vacuum < 10 mbar) C->E Add prior to vacuum D->E F Phase 3: Thermal Curing (80°C for 2 hours) E->F G Final Modified Siloxane Network F->G

Workflow for incorporating bulky silane into a PDMS network.

Mechanism M Bulky Silane Incorporation S Steric Hindrance Between Chains M->S V Increased Free Volume S->V T Lowered Tg & Modulus V->T D Enhanced Drug Diffusivity V->D

Mechanistic pathway of free-volume expansion and drug diffusivity.

References

  • Title: Phenyltris(2-cyclohexylethyl)silane (C30H50Si)
  • Title: PHENYLTRIS(2-CYCLOHEXYLETHYL)
  • Source: sigmaaldrich.
  • Source: mdpi.
  • Source: researchgate.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Phenyltris(2-cyclohexylethyl)silane via Platinum-Catalyzed Hydrosilylation

Introduction: The Strategic Synthesis of Advanced Organosilanes Catalytic hydrosilylation stands as a cornerstone of organosilicon chemistry, facilitating the highly efficient formation of stable silicon-carbon bonds.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Synthesis of Advanced Organosilanes

Catalytic hydrosilylation stands as a cornerstone of organosilicon chemistry, facilitating the highly efficient formation of stable silicon-carbon bonds.[1][2] This atom-economical addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond is fundamental to the synthesis of a vast array of materials, from silicone polymers to sophisticated coupling agents.[1][2]

This guide focuses on the synthesis of a specific, high-value organosilane: Phenyltris(2-cyclohexylethyl)silane . This molecule is characterized by a central silicon atom bonded to a thermally stabilizing phenyl group and three bulky 2-cyclohexylethyl substituents. This unique structure imparts desirable properties such as high thermal stability, hydrophobicity, and a defined steric profile, making it a promising candidate for applications in high-performance resins, advanced lubricants, and as a strategic intermediate in organic synthesis.[3][4]

A crucial point of clarification is that Phenyltris(2-cyclohexylethyl)silane, lacking a silicon-hydride bond, is the product of a hydrosilylation reaction, not a precursor.[1] Therefore, these application notes provide a comprehensive, field-proven protocol for its synthesis via the platinum-catalyzed triple hydrosilylation of vinylcyclohexane with a suitable Si-H precursor, phenylsilane (PhSiH₃). We will delve into the mechanistic underpinnings, detailed experimental procedures, and critical process parameters necessary for the successful and repeatable synthesis of this advanced organosilane.

Mechanistic Framework: The Chalk-Harrod Pathway

The platinum-catalyzed hydrosilylation of alkenes is widely understood to proceed via the Chalk-Harrod mechanism .[1][5][6] A deep understanding of this catalytic cycle is not merely academic; it is essential for optimizing reaction conditions and troubleshooting unexpected outcomes. The process, catalyzed by a Pt(0) species, is initiated by the oxidative addition of the silane's Si-H bond to the metal center.

The key steps are as follows:

  • Oxidative Addition: The phenylsilane (PhSiH₃) adds to the Pt(0) catalyst, forming a Pt(II) intermediate with Pt-H and Pt-Si bonds.

  • Olefin Coordination: The alkene (vinylcyclohexane) coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is often rate-limiting and determines the regioselectivity of the product (anti-Markovnikov addition is heavily favored).[5]

  • Reductive Elimination: The final C-Si bond is formed, releasing the alkylsilane product and regenerating the active Pt(0) catalyst, which re-enters the catalytic cycle.

This entire cycle repeats three times to achieve the fully substituted Phenyltris(2-cyclohexylethyl)silane product.

Diagram of the Chalk-Harrod Mechanism

Chalk_Harrod_Mechanism cluster_reactants Reactants Pt0 Pt(0) Catalyst Pt_Intermediate1 Oxidative Addition (Pt-II Intermediate) Pt0->Pt_Intermediate1 + Ph(CyEt)₂Si-H Pt_Intermediate2 Olefin Coordination Pt_Intermediate1->Pt_Intermediate2 + Vinylcyclohexane Pt_Intermediate3 Migratory Insertion Pt_Intermediate2->Pt_Intermediate3 Product Alkylsilane Product Pt_Intermediate3->Product Reductive Elimination Product->Pt0 Regenerated Catalyst Silane Ph(CyEt)₂Si-H Alkene Vinylcyclohexane

Caption: The catalytic cycle for hydrosilylation via the Chalk-Harrod mechanism.

Critical Considerations & Side Reactions:
  • Catalyst Choice: Karstedt's catalyst (a Pt(0) complex with divinyl-tetramethyldisiloxane ligands) is highly effective due to its excellent solubility in organic media and high catalytic activity.[7][8][9]

  • Alkene Isomerization: Platinum catalysts can promote the isomerization of the terminal alkene (vinylcyclohexane) to internal, less reactive isomers, which can stall the reaction.[7]

  • Dehydrogenative Silylation: This side reaction produces vinylsilanes and dihydrogen gas, consuming starting material and reducing the yield of the desired saturated product.[6]

Experimental Protocols

Safety Precautions

WARNING: Hydrosilylation reactions involve hazardous materials and must be performed with stringent safety protocols.

  • Inert Atmosphere: All procedures must be conducted under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line or glovebox techniques. Platinum catalysts are sensitive to air and moisture, and silanes can be pyrophoric.[10]

  • Ventilation: All operations must be performed in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[11]

  • Silane Handling: Phenylsilane is flammable and can react vigorously with water. Handle with extreme care.[11][12]

  • Catalyst Handling: Platinum catalysts are toxic and should be handled with care. Avoid inhalation of dust or solutions.[13][14][15]

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Phenylsilane (PhSiH₃)>97%Major Chemical SupplierHighly flammable, moisture-sensitive.
Vinylcyclohexane>98%Major Chemical SupplierAnhydrous grade recommended.
Karstedt's Catalyst~2% Pt in xyleneMajor Chemical SupplierStore under inert gas in a refrigerator.
Anhydrous TolueneDriSolv® or equivalentMajor Chemical SupplierEssential for preventing catalyst deactivation.
Deuterated Chloroform (CDCl₃)NMR GradeMajor Chemical SupplierFor NMR analysis.
Celite® or Activated CarbonReagent GradeMajor Chemical SupplierFor catalyst removal.
Argon or Nitrogen GasHigh Purity (99.998%)Gas SupplierFor maintaining an inert atmosphere.
Flame-dried Schlenk FlasksN/AGlassware SupplierMust be completely dry.
Magnetic Stirrer & Stir BarsN/AEquipment Supplier
Protocol: Synthesis of Phenyltris(2-cyclohexylethyl)silane

This protocol details the synthesis on a 10 mmol scale.

1. Reaction Setup: a. Flame-dry a 100 mL three-neck Schlenk flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a rubber septum. b. Allow the flask to cool to room temperature under a positive pressure of argon. c. To the flask, add anhydrous toluene (40 mL) via cannula transfer.

2. Addition of Reagents: a. Via syringe, add vinylcyclohexane (4.0 mL, ~33 mmol, 3.3 equivalents) to the stirred toluene. b. Via a separate, dry syringe, add phenylsilane (1.23 mL, 10 mmol, 1.0 equivalent) dropwise to the solution. Rationale: Adding the silane to the alkene solution ensures the alkene is in excess from the start, minimizing silane redistribution side reactions.

3. Catalyst Addition and Reaction: a. Warm the reaction mixture to 60 °C using an oil bath. b. Prepare a stock solution of Karstedt's catalyst if necessary for accurate dosing. c. Via syringe, add Karstedt's catalyst solution (targeting 10-20 ppm Pt relative to reactants). A gentle exotherm may be observed. d. Allow the reaction to stir at 60 °C for 12-24 hours.

4. Reaction Monitoring: a. Periodically (e.g., every 4 hours), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a dry, argon-purged syringe. b. Quench the aliquot in a vial containing a small amount of CDCl₃. c. Analyze by ¹H NMR spectroscopy. The reaction is complete upon the disappearance of the characteristic Si-H proton signal from phenylsilane (a broad singlet around 4.2-4.5 ppm).[10] d. Alternatively, progress can be monitored by GC or TLC to track the consumption of starting materials.[10]

5. Work-up and Purification: a. Once the reaction is complete, cool the flask to room temperature. b. Add a small amount of activated carbon or Celite® to the flask and stir for 30 minutes to adsorb the platinum catalyst. c. Filter the mixture through a pad of Celite® or silica gel, washing with a small amount of toluene to ensure complete transfer. d. Remove the toluene from the filtrate under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil by vacuum distillation to yield Phenyltris(2-cyclohexylethyl)silane as a clear, viscous liquid.

Data & Visualization

Typical Reaction Parameters
ParameterValueRationale
Reactant Ratio 1.1 eq. Vinylcyclohexane per Si-H bondA slight excess of alkene drives the reaction to completion and minimizes side reactions.
Catalyst Loading 10-20 ppm PlatinumBalances high reaction rate with cost and ease of removal. Higher loading can lead to side reactions.
Solvent Anhydrous TolueneInert solvent with a suitable boiling point for controlled heating. Anhydrous conditions are critical.[10]
Temperature 60-80 °CProvides sufficient thermal energy to drive the reaction without promoting significant catalyst decomposition.
Reaction Time 12-24 hoursVaries with scale and catalyst loading; must be monitored for completion.
Typical Yield > 85%Expected yield after purification for a well-executed reaction.
Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble & Flame-Dry Glassware setup Inert Atmosphere Setup (Argon Purge) start->setup add_solvent Add Anhydrous Toluene setup->add_solvent add_reactants Add Vinylcyclohexane, then Phenylsilane add_solvent->add_reactants heat Heat to 60 °C add_reactants->heat add_catalyst Inject Karstedt's Catalyst heat->add_catalyst react Stir & React (12-24h) add_catalyst->react monitor Monitor by NMR/GC react->monitor monitor->react Incomplete workup Cool & Quench; Adsorb Pt on Carbon monitor->workup Complete filter Filter through Celite® workup->filter evaporate Remove Solvent (Rotary Evaporation) filter->evaporate purify Purify by Vacuum Distillation evaporate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification of Phenyltris(2-cyclohexylethyl)silane.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Presence of inhibitors (sulfur, amines).1. Use fresh, properly stored catalyst. Ensure all glassware is dry and the system is inert.2. Verify oil bath temperature. Incrementally increase to 80 °C.3. Purify reagents if contamination is suspected.
Low Product Yield 1. Incomplete reaction.2. Alkene isomerization to non-reactive species.3. Mechanical loss during work-up.1. Extend reaction time; monitor until Si-H signal disappears.2. Consider a more selective catalyst or lower reaction temperature.3. Ensure efficient transfer and washing during filtration.
Formation of Side Products 1. Dehydrogenative silylation.2. Catalyst decomposition (black precipitate).3. Silane redistribution.1. Use a slight excess of alkene. Ensure the system is strictly anaerobic.2. Lower the reaction temperature. Use the minimum effective catalyst loading.3. Add silane slowly to the alkene solution.

References

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - NIH.
  • Application Notes and Protocols for Catalytic Hydrosilylation with Diethoxymethylsilane.Benchchem.
  • Platinum-Catalyzed Hydrosilyl
  • Cyclic metal(oid)
  • Platinum-Catalyzed Hydrosilyl
  • Hydrosilylation Reactions Catalyzed by Rhenium - PMC - NIH.
  • Platinum-Catalyzed Hydrosilyl
  • 8.
  • Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes.RSC Publishing.
  • Application Notes and Protocols for Hydrosilylation Reactions: A Detailed Examin
  • Platinum Silica C
  • Platinum-Silica Catalyst - SAFETY D
  • Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC.
  • Silane Safety.Specialty Gas Report.
  • Karstedt's c
  • Recent progress in precious metal catalysts for hydrosilylation reaction.Royal Society of Chemistry.
  • What precautions should be taken during the use of platinum c
  • SAFETY D
  • The Significance of Organosilicon Monomers: A Focus on Phenyltris(prop-2-enyl)silane.NINGBO INNO PHARMCHEM CO.,LTD..
  • Hydrosilylation reaction of olefins: recent advances and perspectives.SciSpace.
  • Silanes for Powerful Connections.Wacker Chemie AG.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Purification of Phenyltris(2-cyclohexylethyl)silane via Column Chromatography

Welcome to the technical support center dedicated to the chromatographic purification of Phenyltris(2-cyclohexylethyl)silane. This guide is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic purification of Phenyltris(2-cyclohexylethyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this bulky, non-polar compound. The content is structured in a question-and-answer format to directly address specific experimental issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Phenyltris(2-cyclohexylethyl)silane using column chromatography?

A1: The primary challenges stem from its high hydrophobicity and bulky nature. Phenyltris(2-cyclohexylethyl)silane is a large, non-polar molecule, which can lead to issues such as poor separation from other non-polar impurities, slow elution times, and the potential for peak tailing on standard silica gel.[1][2][3]

Q2: What is the recommended stationary phase for the purification of Phenyltris(2-cyclohexylethyl)silane?

A2: For most applications involving non-polar compounds like Phenyltris(2-cyclohexylethyl)silane, normal-phase chromatography using silica gel is the standard and most cost-effective choice.[4][5] However, if issues with peak shape or irreversible adsorption arise, using deactivated or "neutralized" silica gel can be beneficial.[6] In some cases, reversed-phase chromatography with a C18 stationary phase might be explored, especially if dealing with impurities of significantly different polarity.[5]

Q3: How do I select an appropriate mobile phase for the purification of Phenyltris(2-cyclohexylethyl)silane?

A3: Mobile phase selection is critical for achieving good separation. Due to the non-polar nature of Phenyltris(2-cyclohexylethyl)silane, a non-polar solvent system is required. The process typically starts with a very non-polar solvent, and the polarity is gradually increased to elute the compound.

  • Initial Screening: Thin Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems.[4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[5]

  • Common Solvents: A common starting point is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent such as ethyl acetate or dichloromethane.[2] Given the high hydrophobicity of Phenyltris(2-cyclohexylethyl)silane, you will likely be working with very low percentages of the more polar solvent.

Q4: Should I use isocratic or gradient elution for purifying Phenyltris(2-cyclohexylethyl)silane?

A4: For complex mixtures containing compounds with a wide range of polarities, gradient elution is generally preferred as it can shorten run times and improve peak shape for later eluting compounds.[7][8][9] If the impurities are very close in polarity to Phenyltris(2-cyclohexylethyl)silane, a very shallow gradient or even an isocratic elution may provide better resolution.[10]

  • Isocratic Elution: Maintains a constant mobile phase composition. It is simpler but can lead to long run times and broad peaks for strongly retained compounds.[7][11]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[7][11] This helps to elute strongly retained compounds more quickly and with better peak shape.[10]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of Phenyltris(2-cyclohexylethyl)silane and provides actionable solutions.

Problem 1: Poor Separation of Phenyltris(2-cyclohexylethyl)silane from a Non-Polar Impurity

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions containing both the desired product and the impurity.

  • TLC shows very similar Rf values for the product and the impurity.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Polarity The elution strength of the mobile phase is too high, causing both compounds to travel too quickly through the column without sufficient interaction with the stationary phase.Decrease the polarity of the mobile phase.[2] For example, if you are using 5% ethyl acetate in hexane, try reducing it to 2-3%. This will increase the retention time and allow for better separation.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. This leads to broader peaks that are more likely to overlap.[12][13]Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.
Poor Column Packing An improperly packed column can have channels or voids, leading to uneven flow of the mobile phase and poor separation.[13]Ensure the column is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally recommended.
Solvent System Lacks Selectivity The chosen solvents may not provide enough difference in their interaction with the product and impurity to achieve separation.Experiment with different solvent systems. Sometimes, changing one of the solvents, even to another with similar polarity, can significantly alter the selectivity. For example, trying dichloromethane or toluene as the more polar component instead of ethyl acetate might provide a different separation profile.[2]
Problem 2: Peak Tailing of Phenyltris(2-cyclohexylethyl)silane

Symptoms:

  • The peak for Phenyltris(2-cyclohexylethyl)silane is asymmetrical, with a "tail" extending from the back of the peak.[14][15]

Possible Causes & Solutions:

Cause Explanation Solution
Secondary Interactions with Silica Although Phenyltris(2-cyclohexylethyl)silane is non-polar, the phenyl group can have weak interactions with the acidic silanol groups on the surface of the silica gel, leading to tailing.[12][14]Deactivate the silica gel by adding a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the mobile phase.[6] This will cap the acidic silanol groups and reduce unwanted interactions.
Column Overloading As with poor separation, overloading the column can also cause peak tailing.[12]Reduce the sample load.
Sample Solvent Effects If the sample is dissolved in a solvent that is significantly stronger (more polar) than the mobile phase, it can cause peak distortion.[12]Dissolve the sample in the weakest possible solvent, ideally the initial mobile phase. If the sample is not soluble, use a minimal amount of a slightly stronger solvent.
Problem 3: Phenyltris(2-cyclohexylethyl)silane is Not Eluting from the Column

Symptoms:

  • No product is observed in the collected fractions, even after flushing the column with a significantly more polar solvent.

Possible Causes & Solutions:

Cause Explanation Solution
Mobile Phase is Too Non-Polar The mobile phase does not have sufficient elution strength to move the highly hydrophobic Phenyltris(2-cyclohexylethyl)silane down the column.Gradually increase the polarity of the mobile phase. If you started with 100% hexane, begin to add a small percentage of a more polar solvent like ethyl acetate or dichloromethane and incrementally increase the concentration.
Irreversible Adsorption In rare cases, the compound may be irreversibly binding to the stationary phase.This is less likely for a non-polar compound on silica gel. However, if this is suspected, a different stationary phase, such as alumina or a bonded-phase silica (like diol), could be considered.
Sample Precipitation at the Top of the Column If the sample was loaded in a solvent in which it is sparingly soluble, it may have precipitated at the top of the column upon contact with the less polar mobile phase.Ensure the sample is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the top of the column.[6]
Problem 4: Presence of "Ghost Peaks" in the Chromatogram

Symptoms:

  • Unexpected peaks appear in the chromatogram, which are not present in the initial sample analysis.[15]

Possible Causes & Solutions:

Cause Explanation Solution
Contaminated Solvents or Glassware Impurities in the solvents or residues from previous experiments in the glassware can elute from the column and appear as ghost peaks.Use high-purity (HPLC grade) solvents and ensure all glassware is scrupulously clean. Running a "blank" gradient (without injecting a sample) can help identify solvent-related impurities.[12]
Carryover from Previous Injections If using an automated chromatography system, residual sample from a previous run can be injected, leading to ghost peaks.[12]Implement a thorough wash cycle for the injector and sample loop between runs.
Column Bleed At high temperatures or with aggressive mobile phases, the stationary phase can degrade and elute from the column, causing a rising baseline or ghost peaks.This is less common with silica gel under normal-phase conditions but can occur. Ensure that the mobile phase is compatible with the stationary phase and avoid extreme pH or temperatures.

III. Experimental Protocols & Visualizations

Protocol 1: Slurry Packing a Silica Gel Column

This protocol describes a reliable method for packing a silica gel column to ensure a homogenous stationary phase bed, which is crucial for optimal separation.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (appropriate particle size for your application)

  • Initial mobile phase solvent system

  • Beaker

  • Glass rod

  • Sand (washed and dried)

  • Cotton or glass wool

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial mobile phase. The consistency should be pourable but not too dilute.

  • With the stopcock closed, pour the slurry into the column.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even settling of the silica.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent level drops, continue to add the slurry until the desired column height is reached. Never let the top of the silica bed run dry.

  • Once the silica has settled, add a protective layer of sand (approx. 1 cm) to the top of the silica bed to prevent disruption during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for sample loading.

Slurry_Packing_Workflow cluster_packing Packing Process A Prepare Column (Plug & Sand) B Create Silica Slurry in Beaker A->B C Pour Slurry into Column B->C D Tap to Settle & Remove Bubbles C->D C->D E Open Stopcock & Drain Solvent D->E D->E F Add Protective Sand Layer E->F G Equilibrate Column with Mobile Phase F->G H Column Ready for Loading G->H

Caption: Workflow for slurry packing a chromatography column.

Protocol 2: Gradient Elution for Phenyltris(2-cyclohexylethyl)silane Purification

This protocol outlines a general approach for developing a gradient elution method to separate Phenyltris(2-cyclohexylethyl)silane from impurities of varying polarities.

Materials:

  • Packed silica gel column

  • Crude Phenyltris(2-cyclohexylethyl)silane sample

  • Solvent A: Non-polar solvent (e.g., Hexane)

  • Solvent B: More polar solvent (e.g., Ethyl Acetate)

  • Fraction collector or test tubes

Procedure:

  • Determine Initial and Final Conditions via TLC:

    • Find a solvent system (e.g., 2% Ethyl Acetate in Hexane) where the Rf of Phenyltris(2-cyclohexylethyl)silane is ~0.2. This will be your initial mobile phase composition.

    • Find a solvent system (e.g., 10% Ethyl Acetate in Hexane) where the Rf of all components, including polar impurities, is high (>0.8). This will inform your final mobile phase composition.

  • Load the Sample: Dissolve the crude sample in a minimal amount of a non-polar solvent (ideally Solvent A) and carefully apply it to the top of the prepared column.

  • Run the Gradient:

    • Start the elution with the initial mobile phase composition (e.g., 2% Solvent B in Solvent A).

    • Gradually increase the percentage of Solvent B over a set number of column volumes. A linear gradient is a good starting point. For example, you might run a gradient from 2% to 10% Ethyl Acetate in Hexane over 10 column volumes.

    • After the gradient is complete, you may want to flush the column with a higher concentration of Solvent B to elute any very polar impurities.

  • Collect and Analyze Fractions: Collect fractions throughout the elution process and analyze them by TLC to determine which fractions contain the pure Phenyltris(2-cyclohexylethyl)silane.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Gradient_Elution_Decision_Tree Start Start: Crude Sample TLC_Screen TLC Screening Start->TLC_Screen Isocratic Isocratic Elution TLC_Screen->Isocratic Impurities have similar Rf Gradient Gradient Elution TLC_Screen->Gradient Impurities have wide range of Rf Good_Separation Good Separation? Isocratic->Good_Separation Gradient->Good_Separation Pure_Product Pure Product Good_Separation->Pure_Product Yes Optimize_Gradient Optimize Gradient Good_Separation->Optimize_Gradient No Optimize_Gradient->Gradient

Caption: Decision tree for choosing between isocratic and gradient elution.

IV. References

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from

  • JASCO Inc. (n.d.). HPLC Separation Modes. Retrieved from

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from

  • Quora. (2017, March 8). What is gradient elution and isocratic elution? Retrieved from

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from

  • Chromatography Today. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from

  • NextSDS. (n.d.). PHENYLTRIS(2-CYCLOHEXYLETHYL)SILANE — Chemical Substance Information. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • Chromatography Today. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Retrieved from

  • PubChem. (n.d.). Phenyltris(2-cyclohexylethyl)silane. Retrieved from

  • Thieme. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Retrieved from

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from

  • Wikipedia. (n.d.). Silyl ether. Retrieved from

  • ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound? Retrieved from

  • Gelest, Inc. (n.d.). phenyltris(trimethylsiloxy)silane. Retrieved from

  • Columbia University. (n.d.). Column chromatography. Retrieved from

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from

  • Sigma-Aldrich. (n.d.). PHENYLTRIS(2-CYCLOHEXYLETHYL)SILANE AldrichCPR. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from

  • PubMed. (2011, November 4). Simultaneous separation of hydrophobic and hydrophilic peptides with a silica hydride stationary phase using aqueous normal phase conditions. Retrieved from

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from

  • Tosoh Bioscience. (n.d.). Mobile phases for hydrophobic interaction chromatography (HIC). Retrieved from

  • CymitQuimica. (n.d.). CAS 2116-84-9: Phenyltris(trimethylsiloxy)silane. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. Retrieved from

  • Princeton University. (n.d.). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross- Electrophile Coupling. Retrieved from

  • YouTube. (2019, March 25). Chromatography Troubleshooting. Retrieved from

  • Benchchem. (n.d.). A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates. Retrieved from

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

  • Gelest, Inc. (2015, September 21). PHENYLTRIS(TRIMETHYLSILOXY)SILANE. Retrieved from

  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from

  • Daken Chemical. (2026, March 16). High-Performance Chromatography Columns with Polyether Silanes. Retrieved from

Sources

Optimization

Preventing oxidation of Phenyltris(2-cyclohexylethyl)silane during long-term laboratory storage

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the long-term laboratory storage and handling of Phenyltris(2-cyclohexylethyl)silane. Given its mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the long-term laboratory storage and handling of Phenyltris(2-cyclohexylethyl)silane. Given its molecular structure, this organosilane is susceptible to degradation through oxidation and hydrolysis. This document offers troubleshooting advice and frequently asked questions to ensure the integrity and stability of the compound during extended storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of Phenyltris(2-cyclohexylethyl)silane, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., increased viscosity, cloudiness, precipitation). 1. Oxidation: Exposure to atmospheric oxygen can lead to the formation of silanols (Si-OH) and subsequently disiloxanes (Si-O-Si) through condensation, which can alter the viscosity and appearance. 2. Hydrolysis: Reaction with moisture can also lead to the formation of silanols and their condensation products.1. Inert Atmosphere Storage: Always store Phenyltris(2-cyclohexylethyl)silane under a dry, inert atmosphere such as argon or nitrogen.[1][2][3] 2. Proper Sealing: Use vials with PTFE-lined septa or other airtight closures to prevent ingress of air and moisture.[4] 3. Solvent Purity: If the silane is in solution, ensure the solvent is anhydrous.
Inconsistent or unexpected results in downstream applications. 1. Degradation of the Reagent: The presence of oxidation or hydrolysis byproducts can interfere with reactions. 2. Cross-Contamination: Improper handling may introduce impurities.1. Purity Verification: Before use, verify the purity of the stored Phenyltris(2-cyclohexylethyl)silane using analytical techniques such as ¹H NMR, GC-MS, or HPLC. 2. Inert Handling Techniques: Employ syringe or cannula transfer techniques when dispensing the reagent to avoid exposure to the atmosphere.[1]
Suspected presence of oxidation byproducts (silanols). Exposure of the compound to air.1. ¹H NMR Spectroscopy: Look for the appearance of a broad singlet in the ¹H NMR spectrum, characteristic of the Si-OH proton. The chemical shift of this peak can vary depending on the solvent and concentration.[5] 2. ²⁹Si NMR Spectroscopy: This technique can provide direct evidence of changes in the silicon environment upon oxidation.[6]
Suspected presence of hydrolysis byproducts. Exposure of the compound to moisture.1. Analytical Confirmation: Use NMR or HPLC to confirm the presence of hydrolysis products.[7] 2. Purification (if feasible): Depending on the nature of the byproducts, purification via column chromatography on silica gel may be possible, though care must be taken as the silica surface can promote further degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Phenyltris(2-cyclohexylethyl)silane?

A1: The most probable degradation pathway is oxidation of the silicon-carbon bond to form the corresponding silanol, Phenyl(2-cyclohexylethyl)₂SiOH, and related species. This can be followed by condensation of the silanols to form disiloxanes. Hydrolysis due to reaction with water is also a significant concern for many organosilanes.[7]

Q2: What is the ideal storage temperature for Phenyltris(2-cyclohexylethyl)silane?

A2: For long-term stability, it is recommended to store Phenyltris(2-cyclohexylethyl)silane in a cool, dark place.[3] Refrigeration (2-8°C) is advisable, but ensure the container is well-sealed to prevent condensation of moisture upon removal from the cold environment.[7]

Q3: How should I handle Phenyltris(2-cyclohexylethyl)silane in the laboratory?

A3: All handling of Phenyltris(2-cyclohexylethyl)silane should be performed under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture.[1][2] This can be achieved using a glovebox or by employing Schlenk line techniques.[4]

Q4: What type of container is best for storing this compound?

A4: Amber glass vials with PTFE-lined septa or screw caps are recommended.[7] The amber glass protects the compound from light, which can potentially accelerate degradation, and the PTFE liner provides a good seal against the atmosphere.

Q5: Can I store Phenyltris(2-cyclohexylethyl)silane as a solution?

A5: Yes, but the solvent must be anhydrous and deoxygenated. Anhydrous aprotic solvents such as toluene or hexanes are suitable choices. The stability in solution may be different from that of the neat compound and should be monitored periodically.

Q6: How can I confirm the purity of my stored Phenyltris(2-cyclohexylethyl)silane?

A6: The purity can be assessed using several analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To check for the appearance of new signals corresponding to degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities or degradation products.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. A reversed-phase method with a nonpolar stationary phase (e.g., C18) and a polar mobile phase would be appropriate for this nonpolar compound.[10]

Experimental Protocols

Protocol 1: Long-Term Storage of Phenyltris(2-cyclohexylethyl)silane
  • Container Preparation: Use a clean, oven-dried amber glass vial with a PTFE-lined screw cap or septum.

  • Inert Atmosphere: If handling outside a glovebox, flush the vial with a gentle stream of dry argon or nitrogen for several minutes.

  • Transfer: Quickly transfer the neat Phenyltris(2-cyclohexylethyl)silane into the prepared vial. If transferring from a larger container, use a clean, dry syringe or cannula under a positive pressure of inert gas.

  • Sealing: Securely seal the vial with the cap. For added protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

  • Storage Conditions: Store the vial in a cool (2-8°C), dark location, such as a refrigerator designated for chemical storage.

Protocol 2: Quality Control by ¹H NMR Spectroscopy
  • Sample Preparation: In a glovebox or under a positive pressure of inert gas, dissolve a small amount (5-10 mg) of the stored Phenyltris(2-cyclohexylethyl)silane in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Compare the spectrum to a reference spectrum of the pure compound, if available.

    • Look for the absence of a broad singlet peak which could indicate the presence of a silanol (Si-OH) proton.[5]

    • Integrate all peaks and look for any signals that do not correspond to the starting material.

Protocol 3: Quality Control by GC-MS
  • Sample Preparation: Prepare a dilute solution of the Phenyltris(2-cyclohexylethyl)silane in a volatile, anhydrous solvent like hexane or ethyl acetate.

  • Instrumentation: Use a GC-MS system with a low-polarity capillary column (e.g., DB-5ms or equivalent).

  • GC Method:

    • Injector Temperature: 280°C

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide range, for example, m/z 50-600.

  • Analysis:

    • The primary peak should correspond to the molecular weight of Phenyltris(2-cyclohexylethyl)silane.

    • Look for characteristic fragmentation patterns of silanes, which often involve the loss of alkyl or aryl groups.[8][11]

    • Search for peaks corresponding to potential oxidation products (e.g., silanols or disiloxanes).

Visualizations

Logical Workflow for Storage and Handling

Workflow for Preventing Oxidation of Phenyltris(2-cyclohexylethyl)silane cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_qc Quality Control storage_start Start: Receive/Synthesize Compound prep_container Prepare Dry, Inert Container storage_start->prep_container transfer Transfer Under Inert Atmosphere prep_container->transfer seal Seal Tightly (PTFE-lined cap) transfer->seal store Store at 2-8°C in the Dark seal->store qc_check Periodic Purity Check store->qc_check After Long-Term Storage handling_start Need to Use Compound equilibration Equilibrate to Room Temp Before Opening handling_start->equilibration inert_dispense Dispense Using Syringe/Cannula Under Inert Gas equilibration->inert_dispense reseal Promptly Reseal Container inert_dispense->reseal reseal->store Return to Storage nmr ¹H NMR Analysis qc_check->nmr gcms GC-MS Analysis qc_check->gcms hplc HPLC Analysis qc_check->hplc decision Is Compound Pure? nmr->decision gcms->decision hplc->decision use_compound Proceed with Experiment decision->use_compound Yes purify_discard Purify or Discard decision->purify_discard No

Caption: Recommended workflow for storage, handling, and quality control.

Potential Degradation Pathway

A Phenyltris(2-cyclohexylethyl)silane (R₃Si-Ph) B Silanol (R₃Si-OH) A->B Oxidation (O₂) / Hydrolysis (H₂O) C Disiloxane (R₃Si-O-SiR₃) B->C Condensation (-H₂O)

Caption: Simplified potential degradation pathway of Phenyltris(2-cyclohexylethyl)silane.

References

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  • BenchChem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions. BenchChem.
  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(3), 231–337.
  • Harvey, D. (2021, November 13). 12.
  • Kass, D. A. (1999). 29 Si NMR chemical shifts variations in organically modifies silanes. Physical Chemistry Chemical Physics.
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  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Chemistry Stack Exchange. (2023, November 4).
  • Fauske & Associates. (2020, October 28).
  • ResearchGate. (2023, December). Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6.
  • Jadhav, S. A. (2015, December 19). Any advice transferring & storing of organosilane coupling agent?.
  • BenchChem. (2025).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Rochut, S., & Hélou, M. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time-of-flight systems. Rapid communications in mass spectrometry : RCM, 33(4), 391–395.
  • Unknown. (n.d.).
  • Blechert, F., & Beckmann, J. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.
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  • Shinde, S. V., et al. (2023). Highly Stereospecific Cyclizations of Homoallylic Silanols. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). PHENYLTRIS(2-CYCLOHEXYLETHYL)SILANE AldrichCPR.
  • Riihimäki, V., et al. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 124(5), 665-668.
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  • LookChem. (n.d.). Cas 2116-84-9,Phenyltris(trimethylsiloxy)silane.
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  • Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents?.
  • ResearchGate. (n.d.). GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans of iso -sinapyl alcohol.
  • Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Waters Corporation. (2025, June 18).
  • NextSDS. (n.d.). PHENYLTRIS(2-CYCLOHEXYLETHYL)
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  • Wang, Y., et al. (2022). Regulating Steric Hindrance in Redox-Active Porous Organic Frameworks Achieves Enhanced Sodium Storage Performance. Small, 18(1), e2105927.
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Reference Data & Comparative Studies

Validation

FTIR spectral analysis of Si-C stretching in Phenyltris(2-cyclohexylethyl)silane

An In-Depth Comparative Guide to the Spectroscopic Analysis of Si-C Stretching in Phenyltris(2-cyclohexylethyl)silane This guide provides a comprehensive analysis of Fourier Transform Infrared (FTIR) spectroscopy for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of Si-C Stretching in Phenyltris(2-cyclohexylethyl)silane

This guide provides a comprehensive analysis of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of the silicon-carbon (Si-C) bond in Phenyltris(2-cyclohexylethyl)silane. It further presents a comparative assessment with alternative analytical techniques, offering researchers the expertise to select the most appropriate method for their specific analytical needs.

Introduction: The Analytical Challenge of Complex Organosilanes

Phenyltris(2-cyclohexylethyl)silane (C₃₀H₅₀Si) is a sterically hindered organosilane characterized by a central silicon atom bonded to a phenyl group and three bulky 2-cyclohexylethyl substituents. The Si-C bond is fundamental to the molecule's structure and chemical properties. Accurate characterization of this bond is crucial for quality control, stability studies, and understanding reaction mechanisms. Infrared spectroscopy is a powerful tool for probing the vibrations of molecular bonds, making it an indispensable technique in organosilicon research[1]. This guide will delve into the nuances of using FTIR for this purpose and compare its utility against other powerful spectroscopic methods.

Primary Method: FTIR Spectroscopy for Si-C Bond Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[2] The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond, providing a molecular "fingerprint".[3][4]

Theoretical Basis: The Si-C Stretching Vibration

The Si-C stretching vibration is the primary mode of interest for confirming the integrity of the Phenyltris(2-cyclohexylethyl)silane structure. The position of the Si-C stretching band is influenced by several factors:

  • Atomic Masses: The heavier mass of silicon compared to carbon results in a lower vibrational frequency than a C-C bond.

  • Bond Strength: The Si-C bond is weaker than a C-C bond, which also contributes to a lower wavenumber.

  • Electronic Effects: The phenyl group attached to the silicon atom can influence the Si-C bond's electron density through inductive and resonance effects, potentially shifting the absorption frequency.[5] Phenyl substitution on silicon is known to produce a characteristic sharp absorption band around 1430 cm⁻¹ and a strong band near 1120 cm⁻¹.[1]

  • Coupled Vibrations: In a complex molecule, vibrations can couple with other modes, leading to shifts in frequency and changes in intensity.[5][6]

Based on general correlations for organosilicon compounds, the Si-C stretching vibrations are typically found in the 1450-700 cm⁻¹ region.[1][7] For Phenyltris(2-cyclohexylethyl)silane, we expect to see contributions from both the Si-C(phenyl) and Si-C(alkyl) bonds within this fingerprint region.

Experimental Protocol: ATR-FTIR Analysis

For a viscous liquid like Phenyltris(2-cyclohexylethyl)silane, Attenuated Total Reflectance (ATR) is the most effective FTIR sampling technique. It requires minimal sample preparation and provides high-quality, reproducible spectra.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: Collect a background spectrum of the clean, dry ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or accessory-related absorptions.

  • Sample Application: Apply a small drop of Phenyltris(2-cyclohexylethyl)silane directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition might involve 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Clean the sample from the ATR crystal immediately after analysis using an appropriate solvent.

Self-Validation and Interpretation

A properly acquired spectrum will show characteristic bands for the entire molecule. The presence of strong C-H stretching bands from the alkyl and phenyl groups (~3100-2800 cm⁻¹), phenyl ring vibrations (~1600-1430 cm⁻¹)[8], and CH₂ bending vibrations (~1450 cm⁻¹) validates the overall structure. The Si-C stretching bands should be identified within the expected fingerprint region, distinguishing them from other vibrations like C-C stretching or C-H rocking modes.

Comparative Analysis: Alternative Spectroscopic Techniques

While FTIR is an excellent primary tool, a multi-faceted analytical approach provides a more complete picture. Raman spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS) offer complementary information.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that also probes molecular vibrations. It is highly complementary to FTIR because the selection rules are different.

  • Principle: Measures inelastic scattering of monochromatic light. Symmetric, non-polar bonds often produce strong Raman signals, whereas polar bonds give strong IR absorptions.

  • Application to Si-C: The Si-C bond has some polar character but is also highly polarizable, making it active in both FTIR and Raman. Raman is particularly effective for analyzing silicon-based materials, as the symmetric Si-Si bond gives a very strong signal around 521 cm⁻¹ in crystalline silicon.[9][10] In Phenyltris(2-cyclohexylethyl)silane, Raman can help confirm assignments made in the FTIR spectrum and may reveal vibrations that are weak or forbidden in the infrared spectrum.[11] It is an excellent tool for studying the overall vibrational structure of organosilanes.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment and connectivity of atoms.

  • Principle: Probes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ²⁹Si) in a magnetic field.

  • Application to Si-C:

    • ¹³C NMR: Would confirm the presence of all distinct carbon environments (phenyl, ethyl, cyclohexyl) and their attachment to the silicon atom through characteristic chemical shifts and coupling patterns.

    • ²⁹Si NMR: This is the most direct NMR method for probing the silicon center. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment.[13][14] For a silicon atom bonded to one phenyl and three alkyl carbons (a SiC₄ environment), the chemical shift would appear in a well-established region, confirming the core structure.[15] NMR is the gold standard for unambiguous structural elucidation.[16]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nm of a material.

  • Principle: Irradiates a sample with X-rays and measures the kinetic energy of emitted core-level electrons. The binding energy is characteristic of the element and its oxidation state.

  • Application to Si-C: For a pure bulk sample of Phenyltris(2-cyclohexylethyl)silane, XPS is less informative than FTIR or NMR. However, if the material were used as a surface coating or if surface contamination or oxidation were a concern, XPS would be invaluable. It can clearly distinguish between elemental silicon (Si 2p at ~99-100 eV), silicon dioxide (SiO₂, Si 2p at ~103-104 eV), and silicon carbide, which would have an intermediate binding energy.[17][18][19][20]

Data Summary and Method Selection

The choice of analytical technique depends on the specific information required. The following table provides a comparative summary.

Technique Information Provided Strengths Limitations Sample Type
FTIR Vibrational modes of functional groups (Si-C, C-H, C=C).Fast, non-destructive, excellent for functional group identification, widely available.Indirect structural information; band overlap in complex molecules can complicate interpretation.Liquid, solid, gas.
Raman Vibrational modes, complementary to FTIR.Excellent for symmetric/non-polar bonds, non-destructive, minimal sample prep, can analyze aqueous samples.Fluorescence can interfere; weaker signal than FTIR; less common than FTIR.Liquid, solid.
NMR Atomic connectivity, chemical environment, unambiguous structure.Provides complete, detailed structural information; quantitative.Lower sensitivity, requires more sample, expensive instrumentation, longer acquisition times.Solution.
XPS Surface elemental composition and chemical/oxidation states.Highly surface-sensitive (top 1-10 nm), quantitative elemental analysis.Requires high vacuum, not a bulk analysis technique, can induce sample damage.Solid, thin films.

Visualizing the Analytical Workflow & Comparison

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship between the discussed analytical techniques.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Data Processing prep Clean ATR Crystal (e.g., Isopropanol) bkg Collect Background Spectrum (Purged Spectrometer) prep->bkg sample Apply Liquid Sample to Crystal bkg->sample acq Acquire Spectrum (16-32 scans, 4 cm⁻¹ res.) sample->acq process Generate Absorbance Spectrum (Sample / Background) acq->process interpret Identify Key Vibrational Bands (Si-C, C-H, etc.) process->interpret

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid organosilane.

Tech_Comparison center Si-C Bond Analysis in Phenyltris(2-cyclohexylethyl)silane FTIR FTIR (Vibrational - Functional Groups) center->FTIR Primary ID Raman Raman (Vibrational - Complementary) center->Raman Confirmatory NMR NMR (Structural - Connectivity) center->NMR Definitive Structure XPS XPS (Surface - Elemental/Chemical State) center->XPS Surface Only FTIR->Raman Complementary

Sources

Comparative

Phenyltris(2-cyclohexylethyl)silane vs standard silane coupling agents for surface coating

The selection of surface coating agents in drug development, biosensor fabrication, and medical device engineering is a critical parameter that dictates biocompatibility, fouling resistance, and device longevity. Traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of surface coating agents in drug development, biosensor fabrication, and medical device engineering is a critical parameter that dictates biocompatibility, fouling resistance, and device longevity. Traditionally, standard silane coupling agents like Tetraethyl orthosilicate (TEOS) or 3-Aminopropyltriethoxysilane (APTES) have dominated the field. However, Phenyltris(2-cyclohexylethyl)silane (PTCHES) represents a radical departure from conventional surface chemistry.

As a tetraorganosilane, PTCHES abandons the classic covalent bridging mechanism in favor of extreme steric hindrance and plasma-assisted grafting. This guide objectively compares the mechanistic, operational, and performance differences between PTCHES and standard silanes, providing validated experimental workflows for both.

The Mechanistic Paradigm Shift

Standard Silanes (The Covalent Bridge): Standard silane coupling agents rely on hydrolyzable leaving groups (typically methoxy, ethoxy, or chloro). When exposed to moisture, these groups hydrolyze into reactive silanols, which subsequently undergo condensation reactions with surface hydroxyls on inorganic substrates (e.g., glass, titanium, silicon) to form a robust, covalent Si–O–Si network 1. While highly effective, this mechanism is fundamentally flawed for long-term storage: ambient humidity inevitably triggers premature self-condensation, severely limiting the pot life of the coating bath.

PTCHES (The Steric Umbrella): PTCHES (CAS 18758-76-4) is a tetraorganosilane featuring a central silicon atom bonded to one phenyl group and three bulky 2-cyclohexylethyl groups 2. Because it entirely lacks hydrolyzable alkoxy or chloro groups, it is chemically inert to water 3. This structural causality grants PTCHES an essentially infinite pot life. Instead of spontaneous chemical bonding, PTCHES relies on its massive cycloaliphatic rings to create a dense, hydrophobic steric barrier. To permanently affix this barrier to a substrate, high-energy plasma activation is required to strip hydrogen atoms and force radical-based crosslinking 4.

G cluster_standard Standard Silanes (e.g., TEOS/APTES) cluster_ptches PTCHES (Tetraorganosilane) S1 Alkoxysilane Precursor S2 Hydrolysis (Water/Acid) S1->S2 S3 Silanol Formation S2->S3 S4 Covalent Si-O-Si Bond S3->S4 P1 PTCHES Precursor P2 Spin Coating / Deposition P1->P2 P3 Steric Boundary Layer P2->P3 P4 Plasma Crosslinking P3->P4

Figure 1: Mechanistic divergence between silane sol-gel condensation and PTCHES plasma deposition.

Validated Experimental Workflows

Protocol A: Sol-Gel Deposition of Standard Silane (TEOS Control)

Causality: TEOS requires a catalyst (acid/base) and water to hydrolyze its ethoxy groups, enabling condensation with the substrate.

  • Substrate Activation: Immerse silicon wafers in Piranha solution (3:1 H2​SO4​:H2​O2​ ) for 30 minutes. Reasoning: This strips organic contaminants and maximizes the density of reactive surface hydroxyl (-OH) groups.

  • Silanization: Submerge the activated substrates in a 1% (v/v) TEOS solution in anhydrous ethanol, catalyzed with 0.1M acetic acid, for 2 hours at room temperature.

  • Curing: Rinse with neat ethanol and bake at 120°C for 1 hour. Reasoning: Thermal curing drives off condensation byproducts (water/ethanol) and heavily crosslinks the siloxane network.

  • Self-Validation Check: Measure the Water Contact Angle (WCA). A successful Piranha treatment yields a WCA of <10° (superhydrophilic). Post-curing, the WCA must shift to ~60°–75° , confirming the presence of the covalently bonded TEOS network.

Protocol B: Plasma-Assisted Grafting of PTCHES

Causality: Lacking reactive leaving groups, PTCHES must be physically deposited and subsequently bombarded with plasma to generate free radicals on the cyclohexyl rings, forcing covalent attachment to the substrate.

  • Physical Deposition: Spin-coat a 5% (w/v) solution of PTCHES in hexane onto the silicon substrate at 3000 RPM for 60 seconds. Reasoning: Spin-coating ensures a uniform, physisorbed boundary layer of the highly viscous tetraorganosilane.

  • Plasma Activation: Transfer the coated substrate to a vacuum plasma chamber. Apply Argon plasma (50W, 2 minutes). Reasoning: Argon ions abstract hydrogen atoms from the cycloaliphatic rings without introducing oxygen, creating carbon-centered radicals that instantly crosslink with adjacent PTCHES molecules and the underlying silicon.

  • Solvent Wash: Vigorously rinse the substrate with hexane to strip away any unreacted PTCHES.

  • Self-Validation Check: Utilize spectroscopic ellipsometry before and after the solvent wash. If plasma activation was successful, the film thickness will remain stable (typically 15–25 nm ). A complete loss of thickness (0 nm) indicates a failure in radical generation, proving the layer was merely physisorbed and washed away.

Quantitative Performance Comparison

The structural differences between these agents manifest directly in their physical and operational data. Standard silanes excel in forming ultra-thin, highly tunable monolayers, whereas PTCHES provides a robust, chemically inert, and highly lubricious steric shield.

ParameterStandard Silane (e.g., TEOS/APTES)PTCHESMechanistic Causality
Adhesion Mechanism Covalent (Si–O–Si bridging)Physisorption / Plasma GraftingPresence vs. absence of hydrolyzable alkoxy/chloro groups.
Pre-Cure Moisture Sensitivity High (Requires anhydrous storage)Zero (Hydrolytically stable)PTCHES lacks Si–O–C bonds, preventing premature hydrolysis.
Coating Thickness 1 – 10 nm (Self-limiting SAMs)15 – 500 nm (Process-dependent)Sol-gel condensation vs. physical spin-coating accumulation.
Thermal Stability Moderate (~250°C before degradation)High (>350°C)The bulky phenyl and cyclohexyl rings in PTCHES resist thermal oxidation better than linear alkyl chains.
Pot Life Hours to DaysInfiniteInability of PTCHES to self-condense in ambient conditions.

Application Synthesis: Which to Choose?

For researchers in drug development and materials science, the choice between these agents is dictated by the manufacturing environment and the biological interface:

  • Opt for Standard Silanes when functionalizing nanoparticles for targeted drug delivery or when a simple, low-cost, room-temperature adhesion promoter is required. Their ability to form spontaneous self-assembled monolayers (SAMs) remains unmatched for high-throughput coating.

  • Opt for PTCHES when passivating implantable medical devices, microfluidic channels, or biosensors where pre-application moisture sensitivity causes unacceptable batch-to-batch variability. The massive steric umbrella provided by the three 2-cyclohexylethyl groups creates a highly lubricious, inert surface that effectively masks the underlying substrate from enzymatic degradation and protein fouling, provided your facility has access to PECVD or plasma-activation equipment.

References

  • TEOS-Based Superhydrophobic Coating for the Protection of Stone-Built Cultural Heritage MDPI[Link]

  • Phenyltris(2-cyclohexylethyl)silane (C30H50Si) - Structural Information PubChemLite / University of Luxembourg[Link]

  • US 2014/0354945 A1 - Anti-Reflective and Anti-Soiling Coatings with Self-Cleaning Properties Google P

Sources

Validation

A Comparative Guide to Validating the Purity of Phenyltris(2-cyclohexylethyl)silane Using High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals engaged in advanced material science and pharmaceutical applications, the chemical purity of reagents is not merely a matter of quality control; it is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in advanced material science and pharmaceutical applications, the chemical purity of reagents is not merely a matter of quality control; it is a cornerstone of experimental validity and product safety. Phenyltris(2-cyclohexylethyl)silane, a sterically hindered and highly non-polar organosilane, finds use in applications where its specific physicochemical properties are paramount. The presence of impurities, even in trace amounts, can significantly alter its performance, reactivity, and toxicological profile.

This guide provides an in-depth, scientifically grounded approach to validating the purity of Phenyltris(2-cyclohexylethyl)silane, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust, self-validating HPLC protocol, and objectively compare its performance against orthogonal analytical techniques. Our objective is to equip the reader with the expertise to not only perform this analysis but to understand the principles that ensure its accuracy and reliability.

The Analytical Challenge: Understanding Potential Impurities

To develop a robust purity testing method, one must first anticipate the likely impurities. Phenyltris(2-cyclohexylethyl)silane is typically synthesized via a platinum-catalyzed hydrosilylation of vinylcyclohexane with phenylsilane. This process, while efficient, is susceptible to several side reactions that can introduce structurally similar impurities.[1][2]

Key Potential Impurities Include:

  • Starting Materials: Unreacted phenylsilane or vinylcyclohexane.

  • Partially-Alkylated Intermediates: Phenyl(2-cyclohexylethyl)silane and Phenyldi(2-cyclohexylethyl)silane.

  • Isomeric Byproducts: Resulting from the isomerization of vinylcyclohexane prior to hydrosilylation (e.g., ethylidenecyclohexane), leading to regioisomers of the final product.

  • Redistribution Products: Disproportionation reactions catalyzed by the platinum complex can lead to species like diphenylbis(2-cyclohexylethyl)silane or tetrakis(2-cyclohexylethyl)silane.[3]

  • Solvent and Catalyst Residues: Trace amounts of the reaction solvent (e.g., toluene) and the platinum catalyst.

A successful analytical method must be capable of resolving the target compound from these closely related structures.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Given the non-polar, hydrophobic nature of Phenyltris(2-cyclohexylethyl)silane and its potential impurities, Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic technique.[4][5] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Compounds are retained based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[5]

Causality of Methodological Choices

The development of a reliable HPLC method is a systematic process where each parameter is chosen to address a specific analytical challenge.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobicity, making it ideal for retaining non-polar analytes.[5][6] For this specific application, a high-purity, end-capped C18 phase is critical. End-capping neutralizes residual silanol groups (Si-OH) on the silica surface, which can cause undesirable secondary interactions and lead to peak tailing, especially for any slightly polar impurities.[7] A column with a high carbon load will maximize hydrophobic interactions, enhancing retention and resolution between the main compound and its non-polar impurities.

  • Mobile Phase Composition: A binary mobile phase of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC with a low viscosity and UV transparency. Due to the extreme non-polarity of Phenyltris(2-cyclohexylethyl)silane, a high percentage of the organic solvent is required for elution. A gradient elution, starting with a lower concentration of acetonitrile and ramping up, is employed. This is a critical choice: an isocratic method (constant mobile phase composition) would either fail to elute the highly retained main peak in a reasonable time or cause less-retained, more polar impurities to elute with the solvent front, unresolved. The gradient allows for the effective separation of a wide range of potential impurities with varying polarities.

  • Detection: Phenyltris(2-cyclohexylethyl)silane contains a phenyl group, which is a chromophore. This allows for sensitive detection using an Ultraviolet (UV) detector, typically at a wavelength around 254 nm. A Photo-Diode Array (PDA) detector is preferable as it can acquire the full UV spectrum of each peak, which is invaluable for peak purity assessment and impurity identification.

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow of the purity validation process using the developed HPLC method.

HPLC_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Method Validation (ICH Q2(R1)) cluster_results 4. Purity Calculation prep_std Prepare Standard Solution (Known Concentration) system_suitability System Suitability Test (SST) (USP <621>) prep_std->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standard system_suitability->inject_std If Pass inject_std->inject_sample specificity Specificity (Peak Purity) inject_sample->specificity linearity Linearity & Range inject_sample->linearity accuracy Accuracy (% Recovery) inject_sample->accuracy precision Precision (Repeatability & Intermediate) inject_sample->precision lod_loq LOD & LOQ inject_sample->lod_loq area_percent Calculate Purity (% Area Normalization) specificity->area_percent linearity->area_percent accuracy->area_percent precision->area_percent lod_loq->area_percent report Generate Report area_percent->report

Caption: Logical workflow for HPLC purity validation.

Detailed Experimental Protocol: HPLC Method

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size, end-capped).

  • HPLC-grade acetonitrile and water.

  • Phenyltris(2-cyclohexylethyl)silane reference standard (purity >99.5%).

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 85% B

    • 2-15 min: 85% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 85% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (with PDA scan from 200-400 nm)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Spiked Sample (for Specificity/Accuracy): Prepare a sample solution and spike it with known amounts of potential impurities if available.

4. System Suitability Testing (SST):

  • Before analysis, perform five replicate injections of the standard solution.

  • The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0, in accordance with USP General Chapter <621>.[1][8]

5. Purity Calculation:

  • The purity is calculated using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating by adhering to the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[9][10]

Validation ParameterPurpose & MethodologyAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected impurities. Analyze spiked samples and assess peak purity using the PDA detector.The main peak should be spectrally pure and resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response. Analyze a series of dilutions (e.g., 0.1 to 1.5 mg/mL) and perform a linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value. Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120%) and calculate the percent recovery.Mean recovery should be between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements. Repeatability: 6 injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both tests.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy.Typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Comparative Analysis: Orthogonal Methods for Purity Confirmation

While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which measure the same property using different principles, provide a much higher degree of confidence.[11] For Phenyltris(2-cyclohexylethyl)silane, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are excellent complementary techniques.

Method_Selection start Purity Analysis Required q1 Are impurities volatile? start->q1 q2 Need absolute quantification without impurity standards? q1->q2 No / Unknown gcms Orthogonal Method: GC-MS q1->gcms Yes q3 Need to separate a complex mixture of non-volatile impurities? q2->q3 No qnmr Orthogonal Method: qNMR q2->qnmr Yes q3->start No (Re-evaluate) hplc Primary Method: HPLC-UV/PDA q3->hplc Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is ideal for separating volatile and thermally stable compounds. It would be particularly effective for detecting low molecular weight impurities like residual starting materials (phenylsilane, vinylcyclohexane) and solvents.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The mass spectrometer provides mass information for each eluting peak, allowing for positive identification.

  • Protocol Snapshot:

    • Column: Non-polar (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injection: Split/Splitless inlet.

    • Oven Program: Temperature ramp (e.g., 100°C to 320°C).

    • Detector: Mass Spectrometer (Electron Ionization).

  • Expert Insight: While powerful, GC-MS analysis of organosilanes can sometimes be complicated by in-source reactions with trace amounts of water, potentially leading to unexpected ions and complicating spectral interpretation.[9][12]

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a primary method for determining absolute purity without the need for a specific reference standard for the compound itself.[10][13]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration, the absolute purity of the target analyte can be calculated directly.[14][15]

  • Protocol Snapshot:

    • Spectrometer: 400 MHz or higher.

    • Solvent: Deuterated chloroform (CDCl₃).

    • Internal Standard: A certified standard with non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).

    • Method: An accurately weighed amount of the sample and the internal standard are dissolved together. The 1H NMR spectrum is acquired with a long relaxation delay (D1) to ensure full signal relaxation for accurate integration.

  • Expert Insight: qNMR is an "NMR-silent" technique, meaning it will not detect inorganic impurities (like residual salts or catalysts) or impurities lacking protons (like carbon). However, it provides an absolute weight/weight percentage purity, which is orthogonal to the area percent purity from chromatography.[8]

Performance Comparison Summary
FeatureHPLC-UV/PDAGC-MSqNMR
Primary Application Separation and quantification of non-volatile impurities.Separation and identification of volatile impurities.Absolute purity determination; structural confirmation.
Strengths Excellent resolving power for complex mixtures; high sensitivity.[11]High sensitivity and specificity for identification via mass spectra.[16]Provides absolute w/w% purity; no analyte-specific standard needed.[10][11]
Limitations Purity is relative (% area); requires standards for impurity identity.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography; may not detect inorganic impurities.[17][18]
Output Chromatogram (Area %).Chromatogram with Mass Spectra.Spectrum (Absolute % w/w).

Conclusion

Validating the purity of Phenyltris(2-cyclohexylethyl)silane requires a meticulous and multi-faceted approach. Reversed-phase HPLC stands as the premier technique for separating and quantifying the primary compound from its structurally similar, non-volatile impurities. The detailed protocol provided in this guide, when executed within the validation framework of ICH Q2(R1), establishes a trustworthy and reproducible system for routine quality control.

However, for the highest degree of scientific integrity, especially in demanding applications like drug development, this HPLC method should be complemented with orthogonal techniques. GC-MS is invaluable for assessing volatile impurities and residual solvents, while qNMR provides a definitive, absolute measure of purity that is independent of chromatographic response factors. By integrating these methods, researchers can achieve a comprehensive and irrefutable characterization of Phenyltris(2-cyclohexylethyl)silane, ensuring the reliability of their work and the quality of their final product.

References

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gas phase impurities in silane determined by gas chromatography-mass spectrometry. Analyst. Retrieved from [Link]

  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024, May 9). Restek. Retrieved from [Link]

  • Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(26), 20603–20616. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). JEOL. Retrieved from [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. (2021, October 11). Reddit. Retrieved from [Link]

  • Electrifying synthesis of organosilicon compounds – from electrosynthesis to electrocatalysis. (2023, February 2). Inorganic Chemistry Frontiers. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

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